molecular formula C19H21NO2 B5810600 4-(3,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide

4-(3,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide

Cat. No. B5810600
M. Wt: 295.4 g/mol
InChI Key: ZZXZRSPWSLUWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 4-(3,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide often involves multi-step chemical reactions that include the formation of key intermediate compounds. For example, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid through ring-opening reactions and its characterization via spectroscopic methods such as FT-IR, 1H NMR, UV-Vis, and X-ray diffraction provides insights into the synthetic pathways that could be applied to related compounds (Nayak et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds within this class is often confirmed using single-crystal X-ray diffraction (XRD) alongside spectroscopic methods. For instance, the molecular structure, hyperpolarizability, molecular electrostatic potential, and HOMO and LUMO analysis of a similar compound was extensively studied to understand its chemical behavior and stability (Raju et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their functional groups and molecular structure. Studies on compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline reveal insights into their potential for forming Schiff bases, a common reaction for amide compounds, which is crucial for their application in various fields (Ajibade & Andrew, 2021).

Physical Properties Analysis

The physical properties such as melting points, solubility, and crystal structure are closely related to the molecular structure. The crystal packing, hydrogen bonding, and van der Waals interactions significantly affect the stability and solubility of these compounds. For example, the study on dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate provides valuable information on how molecular interactions influence the physical properties of similar compounds (Shabir et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other chemicals, stability under various conditions, and the ability to undergo specific chemical transformations, are fundamental aspects of these compounds. For instance, the oxidative migration of a methyl group in a related compound mediated by transition metals highlights the unique reactivity that can be exploited in synthetic chemistry (Acharyya et al., 2003).

properties

IUPAC Name

4-(3,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-13-8-9-16(12-15(13)3)18(21)10-11-19(22)20-17-7-5-4-6-14(17)2/h4-9,12H,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXZRSPWSLUWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195190
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.